![molecular formula C6H6Cl2N2O2 B2466952 4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride CAS No. 2247103-38-2](/img/structure/B2466952.png)
4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride” is a chemical compound that is used as an important pharmaceutical and pesticide intermediate . It is a chloroaminoheterocyclic compound .
Synthesis Analysis
The synthesis of “4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride” involves several steps. For instance, 2-Chloropyridine in an acetic acid medium, heated to about 50 degrees Celsius, with 30% hydrogen peroxide to 2-Chloropyridine-N-oxide .Molecular Structure Analysis
The molecular structure of “4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride” is represented by the Inchi Code: 1S/C6H5ClN2O2.ClH/c7-4-3 (8)1-2-9-5 (4)6 (10)11;/h1-2H, (H2,8,9) (H,10,11);1H .Chemical Reactions Analysis
This compound readily undergoes Suzuki-Miyaura coupling with phenylboronic acid . It can also synthesize N- (2-chloro-4-pyridyl)urea regulators that promote plant growth .Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.03 . It is a powder at room temperature .Scientific Research Applications
1. Antibacterial Applications
- 4-Amino-3-chloropyridine-2-carboxylic acid derivatives have shown potential as antibacterial agents. Egawa et al. (1984) synthesized compounds related to 4-Amino-3-chloropyridine-2-carboxylic acid and found them to have significant antibacterial activity, more active than some known antibiotics like enoxacin (Egawa et al., 1984).
2. Antimicrobial Activity
- Patel, Agravat, and Shaikh (2011) reported the synthesis of new pyridine derivatives using 2-chloropyridine-3-carboxylic acid and demonstrated modest antimicrobial activity against various bacteria and fungi (Patel, Agravat & Shaikh, 2011).
3. Crystallography and Molecular Interactions
- Montis and Hursthouse (2012) explored the crystalline structures formed by co-crystallizations of substituted salicylic acids with 4-aminopyridine, providing insights into the molecular interactions and structure-activity relationships (Montis & Hursthouse, 2012).
4. Synthesis of Various Derivatives
- Hirose et al. (1982) worked on synthesizing naphthyridine carboxylic acids from 4-amino-2-chloropyridine, contributing to the development of novel compounds with potential antibacterial properties (Hirose et al., 1982).
5. Synthesis Improvement
- Song (2007) investigated the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, optimizing reaction conditions and improving yield and purity, which is significant for industrial and pharmaceutical applications (Song, 2007).
6. Coordination Compounds
- Aiyelabola et al. (2017) synthesized coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one and mixed ligand complexes with pyrrolidine-2-carboxylic acid, exploring their antimicrobial and cytotoxic activities (Aiyelabola et al., 2017).
7. Chirality Assignment
- Yashima et al. (1997) demonstrated the use of phenylacetylenes bearing an amino group, including 4-pyridylacetylene and 2-pyridylacetylene, for chirality assignment of carboxylic acids, a crucial aspect in stereochemistry (Yashima et al., 1997).
Safety and Hazards
properties
IUPAC Name |
4-amino-3-chloropyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-4-3(8)1-2-9-5(4)6(10)11;/h1-2H,(H2,8,9)(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSDLFQMSDAFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)Cl)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.